N,4-di(propan-2-yl)benzamide

Description

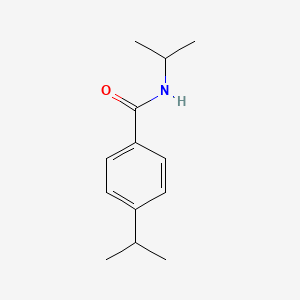

N,4-Di(propan-2-yl)benzamide is a benzamide derivative characterized by two isopropyl groups: one attached to the amide nitrogen (N-isopropyl) and another at the para position of the benzene ring. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. The compound’s structure combines a benzamide core with sterically bulky isopropyl substituents, which influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name |

N,4-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9(2)11-5-7-12(8-6-11)13(15)14-10(3)4/h5-10H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXBVRRUKZHDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281082 | |

| Record name | N,4-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-01-1 | |

| Record name | MLS000737870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,4-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4-di(propan-2-yl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with ionic liquid and zirconium tetrachloride (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the reaction of benzoic acid derivatives with isopropylamine under controlled conditions. The use of catalysts and optimized reaction parameters ensures high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,4-di(propan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Substitution: N-bromosuccinimide (NBS) for bromination, nitric acid (HNO3) for nitration.

Major Products Formed

Oxidation: Benzoic acids.

Substitution: Brominated or nitrated benzamide derivatives.

Scientific Research Applications

Structure and Characteristics

N,4-di(propan-2-yl)benzamide belongs to the class of benzamides, which are known for their ability to participate in various chemical reactions due to the presence of functional groups. The isopropyl substituents enhance its lipophilicity, making it a valuable candidate for biological studies.

Synthetic Methods

The synthesis of this compound typically involves the following steps:

- Amidation Reaction : The reaction of isopropyl-substituted aniline with an appropriate acyl chloride or anhydride.

- Purification : The product is purified using recrystallization or chromatography techniques.

Biological Research

This compound has been investigated for its potential biological activities. It exhibits:

- Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound significantly reduced the viability of breast cancer cells through apoptosis induction.

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential for development as an antibacterial agent .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition assays. Its structural characteristics allow it to interact with specific enzymes, modulating their activity. Notably, it has been studied as an inhibitor of the P2X7 receptor, which is implicated in inflammatory responses.

Material Science

In material science, this compound serves as a precursor for synthesizing novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

| Activity Type | Cell Line/Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 | |

| Antibacterial | E. coli | 20 | |

| Enzyme Inhibition | P2X7 receptor | 10 |

Case Study: Anticancer Activity

A recent study aimed to evaluate the anticancer effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against E. coli. The compound exhibited significant antibacterial activity with an IC50 value of 20 µM. Further analysis suggested that its mechanism involves disruption of bacterial cell membrane integrity .

Mechanism of Action

The mechanism of action of N,4-di(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N,4-di(propan-2-yl)benzamide with structurally analogous benzamide derivatives:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | N-isopropyl, 4-isopropyl | 205.30 | High lipophilicity due to dual bulky substituents; potential for enhanced membrane permeability |

| N-(4-Methylphenyl)-4-(propan-2-yl)benzamide | N-(4-methylphenyl), 4-isopropyl | 255.38 | Aromatic methyl group enhances π-π stacking; moderate solubility in polar solvents |

| 4-Methoxy-3-methyl-N-(propan-2-yl)benzamide | 4-methoxy, 3-methyl, N-isopropyl | 207.27 | Electron-donating methoxy group increases stability; methyl group sterically hinders reactivity |

| 2-Chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide | 2-chloro, 4-nitro, N-(4-isopropylphenyl) | 330.76 | Electron-withdrawing nitro and chloro groups enhance electrophilicity; likely mutagenic |

| 3-(Aminomethyl)-N-(propan-2-yl)benzamide | 3-aminomethyl, N-isopropyl | 191.26 | Aminomethyl group enables hydrogen bonding; antiviral potential |

Physicochemical Properties

- Lipophilicity : this compound’s dual isopropyl groups increase its logP value compared to derivatives with single alkyl or aromatic substituents (e.g., N-(4-methylphenyl)-4-(propan-2-yl)benzamide) .

- Solubility : Bulky substituents reduce aqueous solubility. For instance, 4-methoxy-3-methyl-N-(propan-2-yl)benzamide exhibits better solubility than this compound due to its polar methoxy group .

- Stability : Electron-withdrawing groups (e.g., nitro in 2-chloro-4-nitro-N-[4-(propan-2-yl)phenyl]benzamide) may decrease stability under basic conditions, whereas electron-donating groups (e.g., methoxy) enhance oxidative stability .

Biological Activity

N,4-di(propan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an isopropyl group at the 4-position of the benzamide moiety. This structural configuration influences its pharmacological properties, including solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's amide bond allows for hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity or receptor signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : The compound can act as a ligand for various receptors, influencing signal transduction.

Antiparasitic Activity

Research has indicated that derivatives of benzamides, including this compound, exhibit significant antiparasitic properties. For instance, a study on related compounds showed promising results against Trypanosoma brucei, with some analogs achieving an EC50 as low as 0.001 μM .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess moderate antibacterial effects against various strains, potentially due to the presence of the isopropyl group enhancing membrane permeability .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antibacterial potency |

| Alteration of the amide group | Enhanced enzyme inhibition |

| Variation in alkyl groups | Changes in solubility and bioavailability |

These modifications highlight the importance of structural features in determining the pharmacological profile of benzamide derivatives.

Case Studies

- Antiparasitic Screening : A phenotypic screen identified several benzamide derivatives with potent activity against Trypanosoma brucei, leading to the development of optimized compounds that demonstrated high selectivity and minimal toxicity to mammalian cells .

- Antimicrobial Evaluation : In vitro assays revealed that certain benzamide derivatives exhibited significant antimicrobial effects against Staphylococcus aureus, with varying degrees of effectiveness based on structural modifications .

- Toxicity Assessment : Toxicity studies have shown that while some derivatives are effective against parasites or bacteria, they may also exhibit cytotoxic effects at higher concentrations, necessitating further optimization for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.